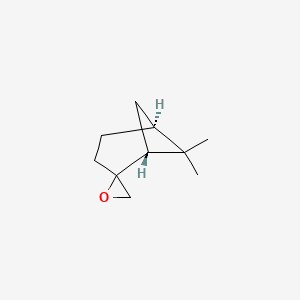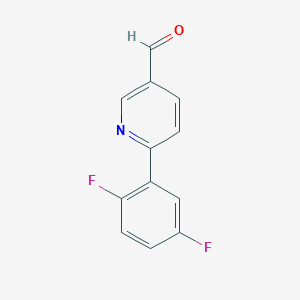
6-(2,5-Difluorophenyl)nicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2,5-difluorophenyl)pyridine-3-carboxaldehyde, AldrichCPR, is an aromatic aldehyde compound with the molecular formula C12H7F2NO and a molecular weight of 219.19 g/mol . This compound features a pyridine ring substituted with a 2,5-difluorophenyl group and an aldehyde functional group at the 3-position. It is used in various chemical research and industrial applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,5-difluorophenyl)pyridine-3-carboxaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-difluorobenzene and pyridine-3-carboxaldehyde as the primary starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. Common catalysts include palladium or copper-based catalysts.
Reaction Steps: The process may involve halogenation, followed by a coupling reaction to introduce the pyridine ring
Industrial Production Methods
In an industrial setting, the production of 6-(2,5-difluorophenyl)pyridine-3-carboxaldehyde follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Industrial production also emphasizes safety and environmental considerations, employing green chemistry principles wherever possible.
化学反応の分析
Types of Reactions
6-(2,5-difluorophenyl)pyridine-3-carboxaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: 6-(2,5-difluorophenyl)pyridine-3-carboxylic acid.
Reduction: 6-(2,5-difluorophenyl)pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
6-(2,5-difluorophenyl)pyridine-3-carboxaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It serves as a building block for the development of potential therapeutic agents, particularly in the field of oncology.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 6-(2,5-difluorophenyl)pyridine-3-carboxaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.
類似化合物との比較
Similar Compounds
6-(2-fluorophenyl)pyridine-3-carboxaldehyde: This compound has a similar structure but with only one fluorine atom on the phenyl ring.
6-(2,4-difluorophenyl)pyridine-3-carboxaldehyde: This compound has fluorine atoms at the 2 and 4 positions of the phenyl ring.
Uniqueness
6-(2,5-difluorophenyl)pyridine-3-carboxaldehyde is unique due to the specific positioning of the fluorine atoms, which can influence its electronic properties and reactivity
特性
分子式 |
C12H7F2NO |
|---|---|
分子量 |
219.19 g/mol |
IUPAC名 |
6-(2,5-difluorophenyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H7F2NO/c13-9-2-3-11(14)10(5-9)12-4-1-8(7-16)6-15-12/h1-7H |
InChIキー |
XDOIGFWRKIWPCR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1F)C2=NC=C(C=C2)C=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dimethyl 3-(4-methoxybenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate](/img/structure/B12052023.png)

![(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzo[d][1,3]dioxol-5-yl)acetic acid](/img/structure/B12052033.png)
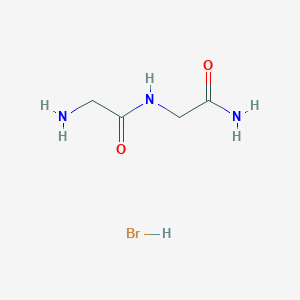

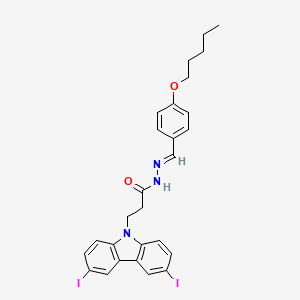
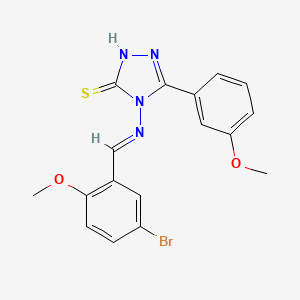

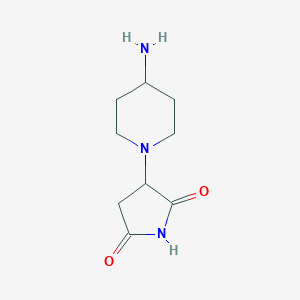
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12052085.png)
![2-[(fluorosulfonyl)oxy]-Benzaldehyde](/img/structure/B12052088.png)
![4-[4-(4-methoxybenzyl)-1-piperazinyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12052090.png)
![3H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 4-bromo-](/img/structure/B12052095.png)
